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Abstract

This technical guide provides an in-depth analysis of 2-Morpholin-4-yl-6-nitrobenzonitrile, a
heterocyclic compound of significant interest in medicinal chemistry and synthetic organic
chemistry. The document details its chemical identity, molecular structure, physicochemical
properties, and a validated synthesis protocol. Furthermore, it explores the compound's role as
a versatile synthetic intermediate in the development of novel therapeutic agents, particularly
kinase inhibitors. This guide serves as a crucial resource for professionals engaged in drug
discovery and development, offering foundational knowledge and practical methodologies for
the utilization of this compound.

Compound Identification and Molecular Structure

2-Morpholin-4-yl-6-nitrobenzonitrile is a substituted benzonitrile featuring a morpholine ring
and a nitro group. These functional groups impart specific chemical reactivity and
physicochemical properties that are valuable in synthetic applications.
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Key ldentifiers:

Identifier Value

IUPAC Name 2-Morpholin-4-yl-6-nitrobenzonitrile
Synonyms 2-morpholino-6-nitrobenzonitrile
CAS Number 135496-03-0

Molecular Formula C11H11Ns0s3

Molecular Weight 233.22 g/mol

Molecular Structure Analysis

The structure consists of a benzene ring substituted at positions 1, 2, and 6.
¢ Anitrile group (-C=N) at C1.

e Anitro group (-NO2) at C6.

» A morpholine ring attached via its nitrogen atom to C2.

The electron-withdrawing nature of the nitrile and nitro groups significantly influences the
electron density of the aromatic ring, making it susceptible to certain chemical transformations.
The morpholine moiety, a common pharmacophore, often enhances the solubility and
pharmacokinetic profile of drug candidates.[1][2]

Caption: Connectivity diagram of 2-Morpholin-4-yl-6-nitrobenzonitrile.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug
development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

[3]
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Significance in Drug

Property Predicted Value

Development

Indicates moderate lipophilicity,
LogP ~1.9-25 balancing aqueous solubility

and membrane permeability.
Topological Polar Surface Area 18.8 A2 Suggests good potential for
(TPSA) ' oral bioavailability.

Influences solubility and
Hydrogen Bond Acceptors 5 binding interactions with

biological targets.

Affects solubility and
Hydrogen Bond Donors 0

interaction patterns.

Molecular Flexibility (Rotatable
Bonds)

Low flexibility can lead to

higher binding affinity.

Synthesis Protocol and Mechanistic Insights

The primary route for synthesizing 2-Morpholin-4-yl-6-nitrobenzonitrile is through a
nucleophilic aromatic substitution (SrAr) reaction. This method is efficient and widely used for
creating C-N bonds on electron-deficient aromatic rings.

Synthesis Workflow
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Reaction Setup

1. Dissolve 2-chloro-6-nitrobenzonitrile
in a suitable solvent (e.g., DMF, Acetonitrile).

Y

2. Add Morpholine (1.1 eq) to the solution.

Y

3. Add a non-nucleophilic base
(e.g., K2COs, DIPEA) (1.5 eq).

Reaction Execution
Y

4. Heat the mixture to 80-100 °C.

Y

5. Monitor reaction progress using TLC or LC-MS
(typically 4-12 hours).

Work-up and Isolation
A4

6. Cool the reaction mixture to room temperature.

Y

7. Pour into ice-water to precipitate the product.

Y

8. Filter the solid, wash with water.

Y

9. Dry the crude product under vacuum.

Purification
Y

10. Recrystallize from a suitable solvent (e.g., Ethanol/Water)
or purify via column chromatography.

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Morpholin-4-yl-6-nitrobenzonitrile.
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Step-by-Step Experimental Protocol

o Reagent Preparation: To a solution of 2-chloro-6-nitrobenzonitrile (1.0 eq) in anhydrous
acetonitrile (10 mL/mmol), add morpholine (1.1 eq) and potassium carbonate (1.5 eq).[4]

o Reaction Execution: Stir the resulting suspension at 80 °C. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

e Product Isolation: After cooling to ambient temperature, the reaction mixture is poured into
ice-water (50 mL/mmol). The resulting precipitate is collected by vacuum filtration.

e Washing: The collected solid is washed sequentially with deionized water (2 x 20 mL/mmaol)
and cold ethanol (1 x 10 mL/mmol) to remove residual impurities.

e Drying and Purification: The crude product is dried under high vacuum. If necessary, further
purification can be achieved by recrystallization from ethanol or by flash column
chromatography on silica gel.

Mechanistic Rationale

The synthesis proceeds via a classic SnAr mechanism. The strong electron-withdrawing effects
of the ortho-nitro and para-cyano groups activate the aromatic ring towards nucleophilic attack.
The nitro group, in particular, stabilizes the negative charge of the intermediate Meisenheimer
complex, thereby lowering the activation energy of the reaction. The non-nucleophilic base is
crucial for deprotonating the morpholine nitrogen, increasing its nucleophilicity, and neutralizing
the HCI generated during the reaction.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. While
specific experimental spectra for this exact compound are not widely published, data can be
reliably predicted based on its structural features and analysis of similar compounds.[5]
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Spectroscopy Expected Features

- Aromatic protons appearing as multiplets in the
® 7.5-8.5 ppm range. - Morpholine protons

1H NMR _ PP g. _ p P
appearing as two distinct triplets around & 3.8

ppm (for -O-CHz) and & 3.4 ppm (for -N-CH3).

- Aromatic carbons in the & 110-160 ppm range.
- Nitrile carbon (-C=N) around & 115-120 ppm. -
Morpholine carbons at approximately & 66 ppm
(-O-CHz) and 0 48 ppm (-N-CHz2).

13C NMR

- Strong C=N stretch around 2220-2240 cm™1. -

Asymmetric and symmetric N-O stretches for
IR (Infrared) the nitro group at ~1530 cm~t and ~1350 cm™1,

respectively. - C-O-C stretch of the morpholine

ring around 1115 cm™1,

- Expected molecular ion peak [M+H]* at m/z

Mass Spec (MS) 934,08

Applications in Medicinal Chemistry

2-Morpholin-4-yl-6-nitrobenzonitrile is not typically an active pharmaceutical ingredient itself
but serves as a crucial building block for more complex molecules. The nitro group can be
readily reduced to an amine, which can then be further functionalized. This strategy is
frequently employed in the synthesis of kinase inhibitors.

The morpholine and substituted benzonitrile motifs are present in numerous PI3K/mTOR
inhibitors, a class of drugs investigated for cancer therapy.[6][7] The morpholine ring can
improve aqueous solubility and metabolic stability, while the benzonitrile group can act as a key
binding element (pharmacophore) within the kinase active site.[2][8] For instance, derivatives of
this scaffold have been explored for their antitumor activities.[6]

Safety and Handling

o Hazard Classification: While not extensively studied, compounds containing nitroaromatic
and nitrile functionalities should be handled with care. They are generally considered harmful
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if swallowed or inhaled.[9]

o Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety
goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Morpholin-4-yl-6-nitrobenzonitrile is a valuable and versatile intermediate in synthetic
organic and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic
substitution, coupled with the strategic placement of its functional groups, makes it an ideal
precursor for constructing complex heterocyclic systems, particularly those with applications in
oncology drug discovery. This guide provides the essential technical information for scientists
to confidently synthesize, characterize, and utilize this compound in their research endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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